Metoclopramidhydrochlorid

Übersicht

Beschreibung

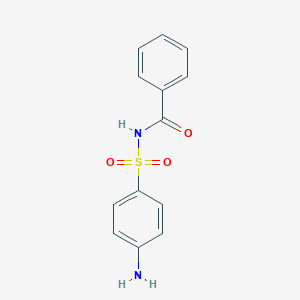

Metoclopramide hydrochloride is a derivative of para-aminobenzoic acid and is widely recognized for its antiemetic and gastroprokinetic properties . It is commonly used to treat nausea and vomiting associated with various conditions such as gastroesophageal reflux disease, diabetic gastroparesis, and chemotherapy . This compound is available in multiple forms, including oral tablets, solutions, and injections .

Wissenschaftliche Forschungsanwendungen

Metoclopramide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development of spectrophotometric and chromatographic methods

Medicine: Metoclopramide hydrochloride is extensively researched for its therapeutic effects in treating nausea, vomiting, and gastroparesis

Industry: It is employed in the formulation of various pharmaceutical products, including tablets, syrups, and injections

Wirkmechanismus

Target of Action

Metoclopramide hydrochloride primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . It also has an agonistic effect on serotonin 5-HT4 receptors .

Mode of Action

Metoclopramide hydrochloride acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors, inhibiting their activity . This action prevents nausea and vomiting triggered by most stimuli . At higher doses, its antagonistic activity at 5-HT3 receptors may also contribute to its antiemetic effect .

Biochemical Pathways

The drug’s primary mechanism involves the inhibition of dopamine and serotonin receptors in the brain, which leads to its antiemetic effects . It also enhances the response to acetylcholine of tissue in the upper GI tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions .

Pharmacokinetics

Metoclopramide hydrochloride is rapidly and well absorbed from the gastrointestinal tract, undergoing variable first-pass metabolism . The elimination half-life of metoclopramide is dose-dependent, with a mean of 4.5 hours . It is primarily excreted in the urine, with about 85% of the administered dose being eliminated this way .

Result of Action

The primary result of metoclopramide hydrochloride’s action is the stimulation of motility in the upper gastrointestinal tract . This leads to an increase in the rate of gastric emptying and a decrease in the incidence of gastroesophageal reflux . It also has potent anti-nausea and anti-emetic effects, making it useful in the treatment of conditions such as diabetic gastroparesis and gastroesophageal reflux disease (GERD), and in the prevention of nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action of metoclopramide hydrochloride can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the rate of gastric emptying stimulated by the drug . Additionally, the drug’s effectiveness can be impacted by the individual’s metabolic rate, which can be influenced by factors such as age, overall health status, and the presence of other medical conditions .

Biochemische Analyse

Biochemical Properties

Metoclopramide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Metoclopramide hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Metoclopramide hydrochloride is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metoclopramide hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Metoclopramide hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Metoclopramide hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Metoclopramide hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Metoclopramide hydrochloride and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

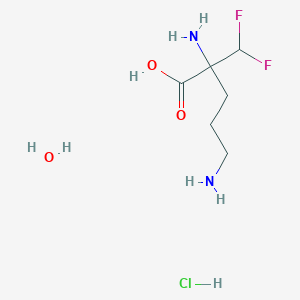

Synthetic Routes and Reaction Conditions: The synthesis of metoclopramide hydrochloride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethyl-2-chloroethylamine under specific conditions . The reaction typically requires a solvent such as acetonitrile or tetrahydrofuran and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, metoclopramide hydrochloride is produced by dissolving metoclopramide in tartaric acid solution, followed by the addition of sodium pyrosulfite and sodium acetate buffer to adjust the pH . The solution is then filtered and subjected to further purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Metoclopramide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions, particularly involving the amino and methoxy groups, can yield a variety of derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides .

Vergleich Mit ähnlichen Verbindungen

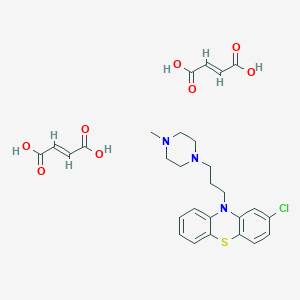

Domperidone: Another dopamine antagonist used to treat nausea and vomiting.

Cisapride: A gastroprokinetic agent that enhances gastrointestinal motility.

Ondansetron: A serotonin receptor antagonist used primarily as an antiemetic .

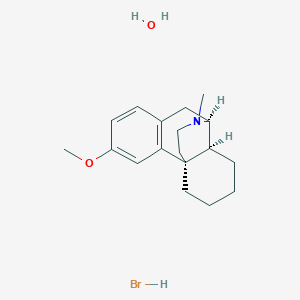

Uniqueness: Metoclopramide hydrochloride is unique in its dual action as both a dopamine antagonist and a prokinetic agent. Unlike domperidone, it crosses the blood-brain barrier, which can lead to central nervous system side effects . Compared to cisapride, metoclopramide hydrochloride has a broader range of applications, including its use in treating gastroparesis and facilitating small bowel intubation .

Eigenschaften

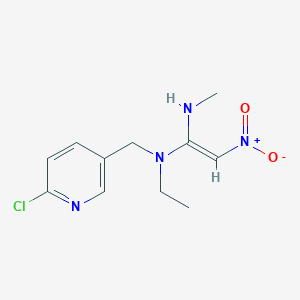

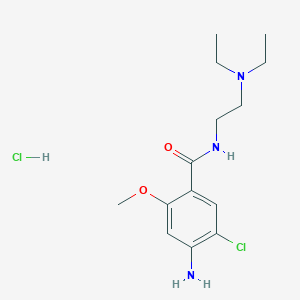

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFUNJWWXKCWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364-62-5 (Parent) | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10964306 | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2576-84-3, 7232-21-5, 54143-57-6 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Metoclopramide hydrochloride is a dopamine receptor antagonist that also exhibits some prokinetic effects attributed to its 5-HT4 receptor agonism. [] While its precise mechanism in treating conditions like gastroparesis is not fully elucidated, it is believed to enhance gastric emptying by increasing antral contractions and relaxing the pyloric sphincter. []

A: Yes, Metoclopramide hydrochloride also interacts with 5-HT4 receptors, which contributes to its prokinetic effects. [] It's important to note that its affinity for these receptors is weaker compared to its dopamine receptor antagonism. []

A: The molecular formula of Metoclopramide hydrochloride is C14H22ClN3O2·HCl, and its molecular weight is 354.29 g/mol. []

A: Yes, several spectroscopic techniques have been employed to characterize Metoclopramide hydrochloride. These include Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy. [] FTIR is particularly useful in identifying functional groups and assessing drug-excipient compatibility. [, ]

A: Milling of anhydrous Metoclopramide hydrochloride can increase its reactivity towards the Maillard reaction, particularly when combined with lactose. This is attributed to increased surface area, formation of amorphous content, and the creation of defects during the milling process. []

A: Increasing the compression pressure during tablet manufacturing can lead to a higher rate of Maillard reaction between Metoclopramide hydrochloride and lactose. This is attributed to increased contact between the reactants and higher water retention within the tablets. []

A: Yes, solid dispersion techniques utilizing carriers like HPβCD, PVP K30, and PLX-188 have been shown to significantly improve the aqueous solubility of Metoclopramide hydrochloride. []

A: Metoclopramide hydrochloride is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. []

A: Yes, food can delay the absorption of Metoclopramide hydrochloride, although the overall extent of absorption remains largely unaffected. []

A: The absolute bioavailability of orally administered Metoclopramide hydrochloride tablets is around 80.9%. [] Nasal administration of a mucoadhesive spray containing 5% Metoclopramide hydrochloride showed an absolute bioavailability of 59%. [] Although lower than oral, this still represents a viable alternative route, especially in situations where oral administration is difficult. []

A: A study involving 20 horses diagnosed with chronic gastric dilatation showed that long-term treatment with Metoclopramide hydrochloride, coupled with adapted feeding management, led to complete clinical improvement in 15 horses and partial improvement in four horses. [] The study suggests Metoclopramide hydrochloride as a potential long-term treatment option for this condition in horses. []

ANone: Several analytical methods have been developed and validated for the quantification of Metoclopramide hydrochloride. These include:

- High-Performance Liquid Chromatography (HPLC): [, , , ] Offers high sensitivity and selectivity for determining drug content in pharmaceutical formulations.

- UV Spectrophotometry: [, , , , , ] This technique relies on the drug's ability to absorb UV light, enabling quantification in pure form and formulations.

- Turbidimetry: [] Measures the turbidity produced by precipitating Metoclopramide hydrochloride with a specific reagent, allowing for indirect quantification.

A: Metoclopramide hydrochloride is considered a highly water-soluble drug. [] Studies comparing its release from pellets coated with HPMC (water-soluble polymer) or Surelease (water-insoluble polymer) showed faster release from HPMC-coated pellets, highlighting the impact of solubility on drug release. []

A: Yes, the type of polymer significantly influences the release profile of Metoclopramide hydrochloride. Studies comparing HPMC and Surelease coatings demonstrated slower and more controlled release from Surelease-coated pellets, indicating its suitability for sustained drug delivery. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.